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Compound of Interest

Compound Name: Bis[(-)-pinanediolato]diboron

Cat. No.: B2718788

The enantioselective formation of carbon-boron (C-B) bonds has emerged as a powerful tool in
modern organic synthesis, providing access to chiral organoboron compounds that are
versatile building blocks for the construction of complex molecules, including pharmaceuticals
and agrochemicals. The development of catalytic systems that can control the stereochemistry
of this transformation is of paramount importance. This guide provides a comparative overview
of prominent catalytic systems for enantioselective C-B bond formation, including copper,
iridium, and nickel-based catalysts, as well as metal-free N-heterocyclic carbene (NHC)
organocatalysts. We present a summary of their performance data, detailed experimental
protocols for key reactions, and visualizations of the proposed catalytic cycles to aid
researchers in selecting and validating the most suitable mechanism for their synthetic needs.

Copper-Catalyzed Enantioselective Borylation

Copper catalysis is a widely employed strategy for enantioselective C-B bond formation, often
utilized in borylative cyclization and conjugate addition reactions.[1] These methods are valued
for the use of an earth-abundant and relatively non-toxic metal.[1]

Performance Data

Copper-catalyzed systems have demonstrated high efficiency in the enantioselective borylation
of a variety of substrates, including alkenes and dienes.[1][2] The choice of chiral ligand is
crucial for achieving high enantioselectivity.
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Experimental Protocol: Copper-Catalyzed
Enantioselective 1,4-Borylamination

A representative experimental procedure for the copper-catalyzed enantioselective 1,4-
borylamination of an arylidenecyclopropane is as follows[3]:

To an oven-dried Schlenk tube were added Cu(OAc)2 (0.9 mg, 5 mol%), DTBM-Segphos (7.2
mg, 6 mol%), and THF (1.0 mL). The mixture was stirred at room temperature for 30 minutes.
Then, the arylidenecyclopropane (0.13 mmol), O-benzoyl-N,N-dibenzylhydroxylamine (0.1
mmol), HBpin (0.13 mmol), and (MeO)z2MeSiH (0.2 mmol) were added sequentially. The
reaction mixture was stirred at room temperature for 48 hours. The yield and enantiomeric
excess were determined by *H NMR analysis and chiral HPLC analysis, respectively.[3]

Proposed Catalytic Cycle

The proposed catalytic cycle for copper-catalyzed borylation typically involves the formation of
a copper-boryl intermediate.[1][5] This intermediate then undergoes migratory insertion with an
alkene to form a borylorganocopper species, which can then be trapped by an electrophile to
afford the final product and regenerate the active catalyst.[1]

Copper-Catalyzed Enantioselective Borylation Cycle
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Caption: Proposed catalytic cycle for copper-catalyzed enantioselective borylation.
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Iridium-Catalyzed Enantioselective C-H Borylation

Iridium-catalyzed C-H borylation has become a powerful method for the direct functionalization
of C-H bonds, offering high regioselectivity and functional group tolerance.[6][7] The
development of chiral ligands has enabled enantioselective variants of this reaction.[8][9]

Performance Data

Iridium catalysts, in combination with chiral bidentate boryl ligands, have shown remarkable
success in the enantioselective borylation of C(sp3)-H bonds in various cyclic and acyclic

systems.[8][9]
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Experimental Protocol: Iridium-Catalyzed
Enantioselective a-C(sp3)-H Borylation of Azacycles

A general procedure for the iridium-catalyzed enantioselective a-C(sp3)—H borylation of

azacycles is as follows[8]:
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An oven-dried Schlenk tube was charged with [Ir(cod)Cl]2 (2.5 mol%), the chiral bidentate boryl
ligand (5 mol%), and Bzpinz (1.2 equiv). The tube was evacuated and backfilled with argon.
Then, the azacycle substrate (0.2 mmol) and solvent (1.0 mL) were added. The reaction
mixture was stirred at the specified temperature for the indicated time. After completion, the
reaction was quenched, and the product was isolated and purified by column chromatography.
The enantiomeric excess was determined by chiral HPLC analysis.[8]

Proposed Catalytic Cycle

The mechanism of iridium-catalyzed C-H borylation is generally believed to proceed through an
Ir(11)/Ir(V) catalytic cycle.[6][7][11] The cycle is initiated by the oxidative addition of a C-H bond
to an iridium(lll) species, followed by reductive elimination to form the C-B bond and regenerate
the active catalyst.[6][12]

Iridium-Catalyzed C-H Borylation Cycle
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Caption: Proposed Ir(l11)/Ir(V) catalytic cycle for C-H borylation.

Nickel-Catalyzed Enantioselective Borylation

Nickel catalysis provides a cost-effective alternative to precious metal catalysts for C-B bond
formation.[13] Nickel-catalyzed reactions often proceed through different mechanisms,
including radical pathways, which can offer unique reactivity and selectivity.[14]

Performance Data

Nickel-catalyzed enantioselective borylation has been successfully applied to the synthesis of
chiral benzylic boronic esters from various starting materials.[13][15]
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Experimental Protocol: Nickel-Catalyzed Atroposelective
Radical Relayed Reductive Coupling

A representative procedure for the nickel-catalyzed synthesis of C-B axially chiral

alkenylborons is as follows[14]:

In a glovebox, a Schlenk tube was charged with NiBrz-DME (10 mol%), the chiral ligand (10
mol%), the ethynyl-azaborine (0.1 mmol), aryl iodide (1.3 equiv), and alkyl iodide (3.0 equiv) in
THF (1.0 mL). The mixture was stirred at room temperature under an argon atmosphere. TDAE
(2.1 equiv) was then added, and the reaction was stirred at room temperature for 12 hours. The
yield was determined by *H NMR, and the enantioselectivity was determined by HPLC analysis.
[14]

Proposed Catalytic Cycle

The mechanism for nickel-catalyzed enantioselective C-B bond formation can be complex and
may involve radical intermediates.[14] A possible catalytic cycle involves the generation of a
Ni(l) species, which then participates in a radical relay process to form the C-B bond.[14]
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Nickel-Catalyzed Radical Relayed Reductive Coupling
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Caption: Proposed radical mechanism for Ni-catalyzed C-B bond formation.
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Metal-Free Enantioselective C-B Bond Formation via
NHC Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of

transformations, including the enantioselective conjugate addition of boron to a,B3-unsaturated

carbonyl compounds. This metal-free approach offers an attractive alternative to transition

metal-catalyzed methods.

Performance Data

Chiral NHCs have been shown to effectively catalyze the enantioselective borylation of a range

of a,B-unsaturated ketones, esters, and amides, providing access to chiral 3-boryl carbonyl

compounds with high yields and enantioselectivities.
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Experimental Protocol: NHC-Catalyzed Enantioselective
Boron Conjugate Addition

A general procedure for the NHC-catalyzed enantioselective boron conjugate addition to an
a,B-unsaturated ketone is as follows:

To a vial was added the chiral imidazolinium salt (5 mol%), Bzpinz (1.1 equiv), and the a,3-
unsaturated ketone (0.2 mmol). The vial was sealed and purged with argon. Anhydrous solvent
(1.0 mL) and DBU (10 mol%) were added, and the reaction mixture was stirred at room
temperature for the specified time. Upon completion, the reaction was quenched, and the
product was isolated by flash column chromatography. The enantiomeric ratio was determined
by chiral HPLC or SFC analysis.

Proposed Catalytic Cycle

The mechanism of NHC-catalyzed borylation is proposed to involve the activation of the
diboron reagent by the NHC to form an NHC-boron adduct. This adduct then delivers the boryl
group to the B-position of the a,B-unsaturated carbonyl compound through a conjugate addition
pathway.
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NHC-Catalyzed Boron Conjugate Addition Cycle
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Caption: Proposed catalytic cycle for NHC-catalyzed boron conjugate addition.

Conclusion

The enantioselective formation of C-B bonds is a rapidly evolving field with a diverse array of
catalytic systems available to the synthetic chemist. Copper, iridium, and nickel catalysts each
offer distinct advantages in terms of reactivity, selectivity, and substrate scope, while metal-free
NHC catalysis provides a valuable alternative. The choice of catalyst and reaction conditions
must be carefully considered based on the specific substrate and desired product. The data,
protocols, and mechanistic visualizations provided in this guide are intended to assist
researchers in navigating these choices and in the validation of the underlying reaction
mechanisms, ultimately accelerating the discovery and development of new chiral molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b2718788#validating-the-mechanism-of-
enantioselective-c-b-bond-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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